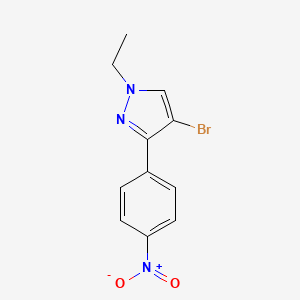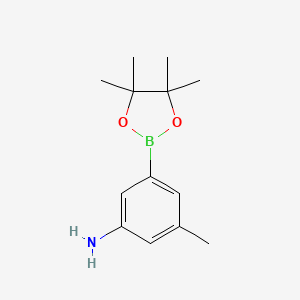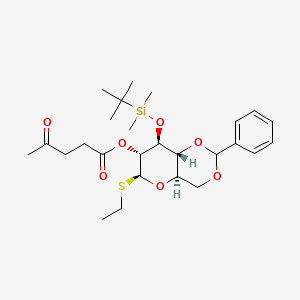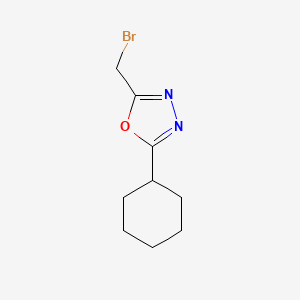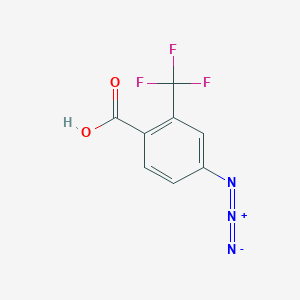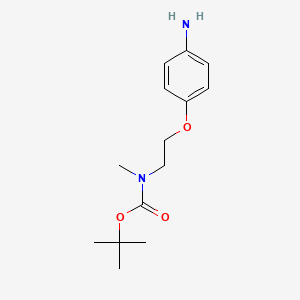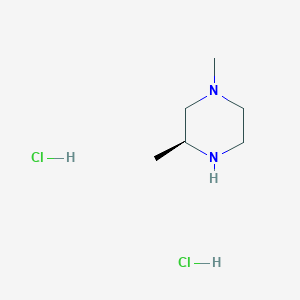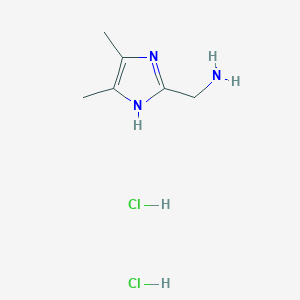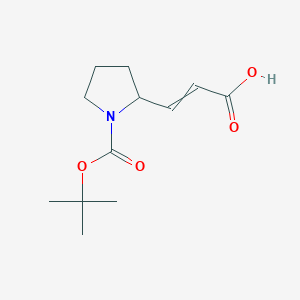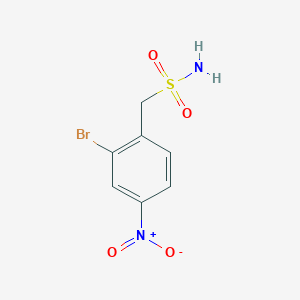
(2-Bromo-4-nitrophenyl)methanesulfonamide
Übersicht
Beschreibung
“(2-Bromo-4-nitrophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7BrN2O4S . It has a molecular weight of 295.11 .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-4-nitrophenyl)methanesulfonamide” consists of a bromine atom (Br), a nitro group (NO2), and a methanesulfonamide group (CH3SO2NH2) attached to a phenyl ring .Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Studies
Research has delved into the structural and spectroscopic studies of compounds similar to (2-Bromo-4-nitrophenyl)methanesulfonamide. For example, the structural and spectroscopic analysis of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene highlights the formation of ion pairs in the crystal, with N–H protons of protonated molecules hydrogen-bonded with sulfonyl oxygens, providing insights into the molecular structure and interactions in both solid and solution states I. Binkowska, A. Jarczewski, A. Katrusiak, G. Wojciechowski, B. Brzeziński, 2001.
Inclusion Compounds and Structural Transformations
The formation of inclusion compounds and their structural transformations have been studied, highlighting the adaptability and potential applications of these materials in various solvent environments. The study of tetrakis(4-nitrophenyl)methane solvates, for instance, categorizes them based on their network structures and interactions, showing significant adaptability and potential for forming robust yet flexible host networks R. Thaimattam, F. Xue, J. Sarma, T. Mak, G. Desiraju, 2001.
Molecular Structure and Reactivity
Investigations into the molecular structure and reactivity of related compounds, such as 4-nitrophenyl[bis(benzylthio)]methane, have been conducted to understand their acidic properties and potential applications in chemical synthesis. These studies compare structural conformations and discuss the implications for proton donor properties, offering insights into their use in synthetic chemistry I. Binkowska, M. Ratajczak-Sitarz, A. Katrusiak, A. Jarczewski, 2009.
Ab Initio Predictions and Chemical Interactions
Ab initio predictions of structure and energetics for complexes of 4-nitrophenyl[bis(methylsulfonyl)]methane with bases in various solvents have been made, revealing potential pathways for chemical reactions and new structures in acetonitrile solvent. Such studies are crucial for designing reactions and understanding the behavior of these compounds under different conditions I. Binkowska, J. Koput, A. Jarczewski, 2008.
Zukünftige Richtungen
Phenol derivatives, such as “(2-Bromo-4-nitrophenyl)methanesulfonamide”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research could focus on developing innovative synthetic methods and exploring potential biological activities of these compounds .
Eigenschaften
IUPAC Name |
(2-bromo-4-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O4S/c8-7-3-6(10(11)12)2-1-5(7)4-15(9,13)14/h1-3H,4H2,(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEXZIQIPXGKTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-nitrophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1532506.png)
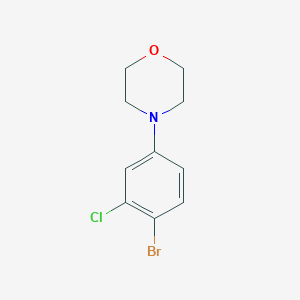
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B1532509.png)
